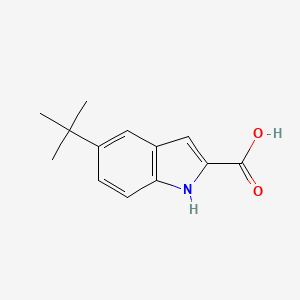

5-tert-butyl-1H-indole-2-carboxylic Acid

Description

The exact mass of the compound 5-tert-butyl-1H-indole-2-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-tert-butyl-1H-indole-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-butyl-1H-indole-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)9-4-5-10-8(6-9)7-11(14-10)12(15)16/h4-7,14H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPUFZBJUZPCRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201232305 | |

| Record name | 5-(1,1-Dimethylethyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194490-19-2 | |

| Record name | 5-(1,1-Dimethylethyl)-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194490-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties and structure of 5-tert-butyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to 5-tert-butyl-1H-indole-2-carboxylic Acid: Synthesis, Structure, and Application

Introduction: The Significance of a Substituted Indole Scaffold

The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it a versatile template for drug design. Within this class, 5-tert-butyl-1H-indole-2-carboxylic acid emerges as a compound of significant interest for researchers and drug development professionals.

The strategic placement of substituents on the indole core dictates its physicochemical and pharmacological properties. The tert-butyl group at the 5-position introduces lipophilicity and steric bulk, which can enhance membrane permeability and modulate binding affinity and selectivity for biological targets. Concurrently, the carboxylic acid moiety at the 2-position serves as a critical interaction point, acting as a hydrogen bond donor and acceptor, and enabling the formation of salts to improve solubility and bioavailability.

This guide provides a comprehensive technical overview of 5-tert-butyl-1H-indole-2-carboxylic acid, moving beyond a simple data sheet to explain the causality behind its chemical behavior and analytical signatures. We will delve into its synthesis, structural characteristics, spectroscopic profile, and its potential as a foundational building block in modern drug discovery.

Molecular Synthesis and Strategic Functionalization

The construction of the 5-tert-butyl-1H-indole-2-carboxylic acid scaffold is most effectively approached through established indole synthesis methodologies, with the Fischer indole synthesis being a primary and highly adaptable route.

Proposed Synthetic Pathway: The Fischer Indole Synthesis

The causality behind selecting the Fischer indole synthesis lies in its reliability and the commercial availability of the necessary precursors. The reaction proceeds through the acid-catalyzed cyclization of a phenylhydrazone.

Step 1: Phenylhydrazone Formation: The synthesis commences with the reaction of 4-tert-butylaniline with an α-ketoester, typically ethyl pyruvate. This condensation reaction readily forms the key intermediate, ethyl 2-((4-(tert-butyl)phenyl)hydrazono)propanoate.

Step 2: Acid-Catalyzed Cyclization and Aromatization: The phenylhydrazone is then subjected to catalysis by a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride). This induces a[1][1]-sigmatropic rearrangement, followed by the elimination of ammonia and subsequent aromatization to yield the stable indole ring system, affording ethyl 5-tert-butyl-1H-indole-2-carboxylate.

Step 3: Saponification: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions (e.g., using NaOH or KOH in an aqueous alcohol solution) followed by acidic workup to protonate the carboxylate salt.

Caption: Proposed Fischer indole synthesis workflow.

Protocol: Synthesis of 5-tert-butyl-1H-indole-2-carboxylic acid

-

Phenylhydrazone Formation:

-

To a stirred solution of 4-tert-butylaniline (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

-

Add a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates consumption of the starting aniline.

-

The resulting phenylhydrazone may precipitate and can be isolated by filtration or the solvent can be removed under reduced pressure.

-

-

Fischer Indole Cyclization:

-

Add the crude phenylhydrazone intermediate to a pre-heated solution of polyphosphoric acid (PPA) at 80-100 °C.

-

Stir the mixture vigorously for 1-2 hours. The reaction is often exothermic and the color will darken significantly.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice with stirring.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude ethyl 5-tert-butyl-1H-indole-2-carboxylate by flash column chromatography.

-

-

Ester Hydrolysis:

-

Dissolve the purified ester in a mixture of ethanol and 2M aqueous sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2M hydrochloric acid, inducing precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-tert-butyl-1H-indole-2-carboxylic acid.

-

Structural Elucidation and Physicochemical Properties

The structural integrity and properties of the molecule are confirmed through a combination of spectroscopic analysis and an understanding of its solid-state behavior.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₂ | PubChem[2] |

| Molecular Weight | 217.27 g/mol | PubChem[2] |

| Monoisotopic Mass | 217.11028 Da | PubChem[2] |

| Predicted XlogP | 4.0 | PubChem[2] |

| Appearance | Expected to be an off-white to pale yellow solid | General observation for indole carboxylic acids |

Spectroscopic Signature Analysis

The causality for the predicted spectral data stems from the electronic environment of each nucleus and functional group, based on established principles of NMR and IR spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic.

-

Carboxylic Acid (COOH): A very broad singlet is expected far downfield, typically in the δ 10-13 ppm range, due to strong deshielding and hydrogen bonding.[3]

-

Indole N-H: A broad singlet, typically δ 8-9 ppm.

-

Aromatic Protons: The protons on the benzene portion of the indole ring (H4, H6, H7) will appear in the aromatic region (δ 7.0-7.8 ppm), with splitting patterns dictated by their coupling constants.

-

Indole C3-H: A singlet or narrow doublet around δ 6.8-7.2 ppm.

-

tert-Butyl Protons: A sharp singlet at approximately δ 1.3-1.5 ppm, integrating to 9 protons.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A signal in the δ 160-180 ppm region is characteristic of a carboxylic acid.[3]

-

Indole Carbons: A series of signals between δ 100-140 ppm.

-

tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon and one for the three equivalent methyl carbons.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy provides definitive evidence for the key functional groups.

-

O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid dimer.[3][4]

-

N-H Stretch: A moderate, sharper peak around 3300-3400 cm⁻¹ corresponding to the indole N-H group.[5]

-

C=O Stretch: A strong, sharp absorption band between 1690-1710 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.[4][6]

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 217.[2]

-

Fragmentation: Key fragmentation pathways would include the loss of a water molecule ([M-18]⁺), loss of the carboxyl group ([M-45]⁺), and cleavage of a methyl group from the tert-butyl substituent ([M-15]⁺).[7]

-

Solid-State Structure and Intermolecular Interactions

While a specific single-crystal X-ray diffraction structure for 5-tert-butyl-1H-indole-2-carboxylic acid is not publicly available, its solid-state behavior can be confidently predicted based on related indole carboxylic acids.[8] The dominant and structure-directing intermolecular interaction is the formation of a centrosymmetric hydrogen-bonded dimer via the carboxylic acid moieties.[5][9] This robust interaction is the reason for the broad O-H stretch observed in the IR spectrum and typically results in high melting points.

Caption: Hydrogen-bonded cyclic dimer motif.

Reactivity and Application in Drug Discovery

The utility of 5-tert-butyl-1H-indole-2-carboxylic acid lies in its predictable reactivity, allowing for its elaboration into diverse libraries of compounds for biological screening.

Key Chemical Transformations

-

Carboxylic Acid Derivatization: The carboxylic acid is a versatile handle for creating esters, amides, and other derivatives through standard coupling reactions (e.g., using EDC/HOBt or converting to the acid chloride).[10] This is a cornerstone of SAR exploration.

-

N-H Functionalization: The indole nitrogen can be readily alkylated or acylated under basic conditions, allowing for modulation of the molecule's hydrogen-bonding capacity and steric profile.

-

Electrophilic Substitution: The indole ring is electron-rich and susceptible to electrophilic substitution, which typically occurs at the C3 position.[11] This allows for the introduction of a wide range of substituents.

Role as a Pharmacophore

The indole-2-carboxylic acid scaffold is not merely a synthetic intermediate; it is a recognized pharmacophore present in molecules with diverse biological activities. The core structure has been identified as a key component for inhibitors of HIV-1 integrase, where the carboxylic acid chelates essential magnesium ions in the enzyme's active site.[12] Furthermore, derivatives have shown potent activity as CysLT1 antagonists for inflammatory conditions and as anti-parasitic agents against Trypanosoma cruzi, the causative agent of Chagas disease.[1][13]

The 5-tert-butyl group serves as a powerful tool for medicinal chemists. By occupying hydrophobic pockets in a target protein, it can significantly enhance binding affinity. Its steric bulk can also be used to fine-tune selectivity and improve metabolic stability by blocking sites susceptible to oxidative metabolism. The exploration of substituents at this position is a common strategy in lead optimization campaigns.[13]

Conclusion

5-tert-butyl-1H-indole-2-carboxylic acid is a strategically designed molecular building block with a rich chemical profile. Its synthesis is achievable through robust and well-understood chemical transformations. Its structure is characterized by distinct spectroscopic signatures and a propensity for strong intermolecular hydrogen bonding in the solid state. For drug discovery professionals, it represents a valuable starting point for the development of novel therapeutics, combining the privileged indole scaffold with substituents that allow for the systematic tuning of lipophilicity, steric interactions, and metabolic stability. This guide provides the foundational knowledge required to confidently utilize this compound in advanced research and development programs.

References

- Chemsrc. (2025, August 29). 5-Amino-1H-indole-2-carboxylic acid | CAS#:152213-40-6. Chemsrc.

- The Good Scents Company. indole-2-carboxylic acid, 1477-50-5. The Good Scents Company.

-

Chen, H., et al. (2017). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. ResearchGate. Retrieved from [Link]

- PubChemLite. 5-tert-butyl-1h-indole-2-carboxylic acid (C13H15NO2). PubChemLite.

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Retrieved from [Link]

- ValQi. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2831.

-

European Journal of Chemistry. (2012, June 15). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. Retrieved from [Link]

-

Sławiński, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. Retrieved from [Link]

-

De Rycker, M., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wang, Z., et al. (2019). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Retrieved from [Link]

-

Cheméo. Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Cheméo. Retrieved from [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

- Tetrahedron Letters. (2010). A simple and powerful tert-butylation of carboxylic acids and alcohols. Tetrahedron Letters.

-

ChemSynthesis. (2025, May 20). tert-butyl 2-butyl-1H-indole-1-carboxylate. ChemSynthesis. Retrieved from [Link]

-

SlidePlayer. Carbonyl - compounds - IR - spectroscopy. SlidePlayer. Retrieved from [Link]

-

MDPI. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Retrieved from [Link]

-

ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate. PubChem. Retrieved from [Link]

-

ResearchGate. (2020, August 2). Crystal structure of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, C17H23NO5. ResearchGate. Retrieved from [Link]

- Arkivoc. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc.

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

-

PubChem. 5-Hydroxyindole-2-carboxylic acid. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

NIST. 1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

mzCloud. (2014, December 4). Indole 2 carboxylic acid. mzCloud. Retrieved from [Link]

Sources

- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 5-tert-butyl-1h-indole-2-carboxylic acid (C13H15NO2) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of indole-2-carboxylic acid derivatives with tert-butyl substitutions

An In-depth Technical Guide to Indole-2-Carboxylic Acid Derivatives with Tert-Butyl Substitutions

Introduction: A Synthesis of Core Scaffold and Strategic Substitution

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like serotonin and melatonin.[1] Its derivatives are central to numerous therapeutic agents, valued for their versatile biological activities.[1] Among these, the indole-2-carboxylic acid moiety has emerged as a particularly potent pharmacophore, crucial for the activity of novel drug candidates targeting a range of diseases, from viral infections to cancer.[1][2][3] This is largely due to the strategic placement of the carboxylic acid group, which can engage in critical binding interactions, such as chelating metal ions in enzyme active sites.[2][3][4]

Parallel to the development of novel scaffolds, the field of drug design has refined the use of specific functional groups to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The tert-butyl group, -C(CH₃)₃, is an archetypal sterically demanding substituent used to impart specific characteristics to a drug candidate.[5] Its significant bulk can provide a "steric shield," protecting metabolically vulnerable parts of a molecule from enzymatic degradation, thereby enhancing its bioavailability.[5][6] Furthermore, its defined size and lipophilicity can improve receptor selectivity and membrane permeability.[5]

This guide explores the intersection of these two powerful elements: the indole-2-carboxylic acid scaffold and the strategic incorporation of the tert-butyl group. We will delve into the synthesis of these derivatives, analyze their diverse biological applications, and provide a critical perspective on the structure-activity relationships that govern their efficacy.

The Strategic Role of the Tert-Butyl Group in Drug Design

The decision to incorporate a tert-butyl group is a deliberate choice aimed at solving specific challenges in drug development. Its profound steric and electronic effects can be leveraged in several ways.

-

Metabolic Shielding: By sterically hindering a metabolically labile site, a tert-butyl group can slow enzymatic degradation, increasing a drug's half-life.[5][6] However, the group itself can be a target for metabolism, typically by Cytochrome P450 enzymes (like CYP3A4 and CYP2C8), which hydroxylate one of the methyl groups.[6][7] This can sometimes lead to the formation of active metabolites.[6]

-

Receptor Selectivity: The sheer bulk of the tert-butyl group can be used to achieve selective binding. It may allow the molecule to fit snugly into the binding pocket of a target receptor while preventing it from accessing the binding sites of off-target receptors.[5]

-

Modulation of Physicochemical Properties: As a non-polar, lipophilic group, the tert-butyl substituent can increase the lipophilicity of a compound, which can influence its solubility, membrane permeability, and overall pharmacokinetic profile.[5]

The following table summarizes the key advantages and potential liabilities of incorporating a tert-butyl group in a drug candidate.

| Feature | Advantages | Potential Liabilities |

| Steric Bulk | Shields labile sites from metabolism[5][6]. Enforces specific conformations. Improves receptor selectivity by preventing off-target binding[5]. | Can hinder binding to the primary target if the binding pocket is too small. |

| Lipophilicity | Can improve membrane permeability and oral absorption[5]. | May lead to poor aqueous solubility. Can increase non-specific binding and toxicity. |

| Metabolism | Can block metabolism at adjacent sites. | The group itself is a target for oxidation by CYP enzymes (e.g., CYP3A4, CYP2C8)[6][7]. |

| Synthesis | Provides a rigid anchor point. | Steric hindrance can complicate synthetic steps. |

Synthetic Strategies

The synthesis of indole-2-carboxylic acid derivatives bearing a tert-butyl group can be approached in several ways, primarily depending on the desired position of the tert-butyl substituent. A common strategy involves the Fischer indole synthesis, which condenses a substituted phenylhydrazine with a pyruvate derivative.

Caption: General workflow for synthesizing 5-tert-butyl-indole-2-carboxamides.

Another key synthetic consideration is the use of a tert-butyl ester as a protecting group for the carboxylic acid. This is particularly useful when harsh conditions are required for modifications elsewhere on the molecule. The tert-butyl ester can be selectively removed under acidic conditions, for example, using trifluoroacetic acid (TFA).[8]

Experimental Protocol: Synthesis of 5-tert-butyl-1H-indole-2-carboxylic acid

This protocol describes a representative synthesis based on the Fischer indole methodology.

-

Step 1: Synthesis of Ethyl 5-tert-butyl-1H-indole-2-carboxylate

-

To a stirred solution of (4-tert-butylphenyl)hydrazine (10 mmol) in ethanol (50 mL), add ethyl pyruvate (11 mmol).

-

Add 3-4 drops of glacial acetic acid and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Dissolve the resulting crude hydrazone in polyphosphoric acid (PPA) (20 g).

-

Heat the mixture at 100°C for 1 hour, monitoring the reaction by TLC.

-

Carefully pour the hot mixture onto crushed ice with vigorous stirring.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the ethyl ester.

-

-

Step 2: Hydrolysis to 5-tert-butyl-1H-indole-2-carboxylic acid

-

Dissolve the ethyl 5-tert-butyl-1H-indole-2-carboxylate (5 mmol) in a mixture of ethanol (30 mL) and 2M aqueous sodium hydroxide (15 mL).

-

Heat the mixture to reflux for 2 hours until the ester is fully consumed (monitored by TLC).

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid product.

-

Biological Applications and Structure-Activity Relationships

The indole-2-carboxylic acid scaffold is a versatile starting point for developing inhibitors for various biological targets. The addition of a tert-butyl group can significantly influence potency and selectivity.

HIV-1 Integrase Inhibition

One of the most promising applications for indole-2-carboxylic acid derivatives is as HIV-1 integrase strand transfer inhibitors (INSTIs).[2][4] The core scaffold, specifically the indole nitrogen and the C2-carboxyl group, effectively chelates the two essential Mg²⁺ ions within the enzyme's active site, preventing viral DNA integration.[2][4]

Structural optimizations have shown that introducing substituents at the C3 and C6 positions of the indole ring can dramatically improve inhibitory activity.[2] While studies specifically detailing tert-butyl substitutions are limited, the principle of adding a large branch at the C3 position to interact with a nearby hydrophobic cavity has been validated.[2][4] A tert-butyl group at this position could fulfill this role, enhancing binding affinity. For instance, derivative 20a in one study, which featured a long branch at C3, showed a potent IC₅₀ value of 0.13 μM.[2][4]

Caption: Conceptual model of a tert-butylated inhibitor at the HIV integrase active site.

Anti-inflammatory and Anticancer Activity

Indole derivatives are also explored as anti-inflammatory and anticancer agents.[1][8] For example, derivatives of 1H-indole-2-carboxylic acid have been developed as potent and selective antagonists of the CysLT1 receptor, a key target in asthma treatment.[8] In the synthesis of these compounds, a tert-butyl ester was used as an intermediate protecting group, highlighting its utility in complex synthetic pathways.[8]

In oncology, novel 1H-indole-2-carboxylic acid derivatives have been synthesized to target the 14-3-3η protein, which is implicated in cancer progression.[1] The structure-activity relationship (SAR) in such cases often revolves around optimizing substitutions on the indole ring and appended moieties to maximize binding affinity and cell permeability. A bulky, lipophilic tert-butyl group could be a valuable tool in this optimization process to probe hydrophobic pockets within the target protein.

Cannabinoid Receptor Modulation

Indole-2-carboxamides have been extensively studied as allosteric modulators of the CB1 receptor.[9][10] SAR studies have revealed that the potency of these modulators is sensitive to the nature of the substituent at the C3 position of the indole ring.[9] While many studies have focused on smaller alkyl groups, the introduction of a larger tert-butyl group could alter the binding mode from negative to positive allosteric modulation, or vice-versa, by accessing different sub-pockets at the allosteric site.

Conclusion and Future Directions

The strategic combination of the indole-2-carboxylic acid scaffold with tert-butyl substitutions represents a promising avenue for drug discovery. The indole core provides a proven framework for engaging a variety of biological targets, while the tert-butyl group offers a powerful tool for fine-tuning the molecule's steric and electronic properties to enhance potency, selectivity, and metabolic stability.

Future research should focus on several key areas:

-

Systematic SAR Studies: A systematic exploration of placing the tert-butyl group at different positions on the indole ring (C3, C4, C5, C6, C7) is needed to build a comprehensive understanding of its impact on various biological targets.

-

Metabolic Profiling: As the tert-butyl group is a known substrate for CYP enzymes, detailed metabolic studies of these derivatives are crucial to ensure that metabolic shielding in one part of the molecule does not simply create a new metabolic liability.[6][7]

-

Exploration of Isosteres: To mitigate potential metabolic instability associated with the tert-butyl group, the use of tert-butyl isosteres, such as the trifluoromethylcyclopropyl group, could be explored.[7][11] These groups can mimic the steric bulk of a tert-butyl group while offering improved metabolic stability.

By integrating rational design with advanced synthetic chemistry, indole-2-carboxylic acid derivatives featuring tert-butyl substitutions hold significant potential for the development of the next generation of therapeutics.

References

- The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Benchchem.

- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.

- Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

- Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.

- tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. IQCC - UdG.

- Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed.

- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul

- Convenient Synthesis of Pyrrole‐ and Indolecarboxylic Acid tert‐Butylesters.

- Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PMC.

- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC - PubMed Central.

- Buy Indole-2-carboxylic acid | 1477-50-5. Smolecule.

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and physicochemical data for 5-tert-butyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to 5-tert-butyl-1H-indole-2-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-tert-butyl-1H-indole-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. As researchers and drug development professionals, a thorough understanding of a molecule's physicochemical properties, synthesis, and analytical characterization is paramount for its effective utilization. This document is structured to deliver not just data, but also the scientific rationale behind the methodologies, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Molecular Profile and Physicochemical Characteristics

5-tert-butyl-1H-indole-2-carboxylic acid (C₁₃H₁₅NO₂) is a derivative of indole-2-carboxylic acid, featuring a bulky tert-butyl group at the 5-position of the indole ring. This substitution significantly influences the molecule's lipophilicity and steric profile, which in turn can modulate its biological activity and formulation properties.

The causality behind focusing on these parameters lies in their direct impact on a compound's journey from a laboratory reagent to a potential therapeutic agent. Molecular weight dictates molar-based calculations for synthesis and assays. Solubility in various solvents is critical for reaction conditions, purification, and the preparation of dosing solutions. The partition coefficient (LogP) provides a validated measure of lipophilicity, a key determinant of a drug's ability to cross cell membranes.

Table 1: Physicochemical Data for 5-tert-butyl-1H-indole-2-carboxylic acid

| Property | Value | Source / Comment |

| Molecular Formula | C₁₃H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 217.27 g/mol | Sigma-Aldrich |

| Monoisotopic Mass | 217.11028 Da | PubChem[1] |

| Physical Appearance | Not explicitly reported; likely a crystalline solid, similar to related indole carboxylic acids. | Inferred from related compounds[2][3] |

| Melting Point | No experimental data available. | The parent indole-2-carboxylic acid melts at 202-206 °C[3]. The tert-butyl group may alter crystal packing and affect this value. |

| Boiling Point | No experimental data available. | High boiling points are typical for carboxylic acids due to hydrogen bonding[4]. |

| Solubility | No specific data available. | Expected to be soluble in organic solvents like ethanol, DMSO, and methanol[3]. Low aqueous solubility is predicted due to the large nonpolar tert-butyl group. |

| XlogP (Predicted) | 4.0 | PubChem[1] |

| pKa (Predicted) | No specific data available. | The carboxylic acid proton is the most acidic. The indole N-H is weakly acidic. |

Synthesis Pathway: A Rationale-Driven Approach

The synthesis of substituted indole-2-carboxylic acids can be approached through several established methods. The choice of synthetic route is often dictated by the availability and cost of starting materials, desired substitution patterns, and scalability. A common and versatile method is the Fischer indole synthesis.

The logic of this pathway begins with the reaction of a substituted phenylhydrazine with a pyruvate derivative. This reaction is robust and allows for the introduction of various substituents on the benzene ring portion of the indole. The subsequent cyclization under acidic conditions is a well-understood and reliable transformation.

A plausible synthesis for 5-tert-butyl-1H-indole-2-carboxylic acid would involve the reaction of (4-tert-butylphenyl)hydrazine with pyruvic acid, followed by cyclization. An alternative, often used for indole-2-carboxylates, is the Reissert indole synthesis. Below is a conceptual workflow for a generalized synthesis of an indole-2-carboxylic acid derivative.

Caption: Conceptual workflow for the synthesis of 5-tert-butyl-1H-indole-2-carboxylic acid via the Fischer indole synthesis.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. A multi-technique approach ensures that all aspects of the molecular structure are verified and that impurities are identified and quantified.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons on the indole ring, a singlet for the tert-butyl group (integrating to 9 protons), a signal for the indole N-H proton (which may be broad), and a downfield signal for the carboxylic acid proton. The splitting patterns of the aromatic protons will confirm the 5-substitution pattern.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid, the sp² carbons of the indole ring, and the sp³ carbons of the tert-butyl group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. Key expected vibrations include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and an N-H stretch for the indole amine. Studies on similar molecules like 5-methoxy-1H-indole-2-carboxylic acid show characteristic bands for N-H stretching around 3340 cm⁻¹ and C=O stretching near 1700 cm⁻¹, which are indicative of hydrogen bonding in the solid state.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. By using a suitable column (e.g., C18) and mobile phase, the percentage purity can be accurately determined.[6][7]

Caption: A multi-technique workflow for the analytical characterization and validation of 5-tert-butyl-1H-indole-2-carboxylic acid.

Safety, Handling, and Storage

-

Hazards: Similar compounds are classified as causing skin and serious eye irritation.[2] Some may be harmful if swallowed or in contact with skin.[8]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes. After handling, wash hands thoroughly.[9]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[9] Some indole derivatives are sensitive to air and light, so storage in an inert atmosphere and in an amber vial may be advisable for long-term stability.[8]

Applications and Future Outlook

The introduction of a tert-butyl group at the 5-position serves several strategic purposes in drug design:

-

Increased Lipophilicity: The tert-butyl group significantly increases the molecule's lipophilicity (as indicated by the high predicted XlogP), which can enhance membrane permeability and oral bioavailability.

-

Metabolic Blocking: It can act as a "metabolic shield," preventing oxidative metabolism at the 5-position, which can prolong the compound's half-life in vivo.

-

Steric Influence: The bulk of the group can enforce specific conformations or provide key steric interactions with a target protein's binding pocket.

Therefore, 5-tert-butyl-1H-indole-2-carboxylic acid is a valuable building block for generating novel chemical entities with potentially improved pharmacokinetic and pharmacodynamic profiles in drug discovery programs.

References

-

PubChemLite. 5-tert-butyl-1h-indole-2-carboxylic acid (C13H15NO2). Available from: [Link]

-

Chemsrc. 5-Amino-1H-indole-2-carboxylic acid | CAS#:152213-40-6. Available from: [Link]

-

The Good Scents Company. indole-2-carboxylic acid, 1477-50-5. Available from: [Link]

-

ChemSynthesis. tert-butyl 1H-indole-1-carboxylate - 75400-67-8. Available from: [Link]

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available from: [Link]

-

ResearchGate. Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. Available from: [Link]

-

Liu, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available from: [Link]

-

PubChem. tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate. Available from: [Link]

-

Cheméo. Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Available from: [Link]

-

HETEROCYCLES. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Available from: [Link]

-

D’Acquarica, I., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemistryOpen. Available from: [Link]

-

University of Dundee. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Available from: [Link]

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]

-

PubChem. Indole-2-carboxylic acid. Available from: [Link]

-

ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

-

ChemSynthesis. tert-butyl 2-butyl-1H-indole-1-carboxylate. Available from: [Link]

-

NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. Available from: [Link]

-

Michigan State University Chemistry. Carboxylic Acid Reactivity. Available from: [Link]

-

The Royal Society of Chemistry. Rh(I)-Catalyzed Decarbonylative Annulation of Isatins with Alkynes: a New Route to 2-Styrylindoles. Available from: [Link]

-

NIST WebBook. Indole-2-carboxylic acid. Available from: [Link]

Sources

- 1. PubChemLite - 5-tert-butyl-1h-indole-2-carboxylic acid (C13H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]

- 4. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]

The Strategic Importance of the 5-Substituted Indole-2-Carboxylic Acid Core

An In-Depth Technical Guide to 5-Substituted Indole-2-Carboxylic Acid Ligands

This guide provides a comprehensive overview of 5-substituted indole-2-carboxylic acid ligands, a class of molecules that holds significant importance in modern drug discovery. The indole scaffold is widely recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. By exploring the strategic functionalization at the C5 position of the indole ring, coupled with the critical role of the C2-carboxylic acid, researchers have unlocked a vast chemical space populated with potent and selective therapeutic agents. This document delves into the synthetic strategies, structure-activity relationships (SAR), and key biological targets of these versatile compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The indole-2-carboxylic acid framework serves as a foundational scaffold in medicinal chemistry. The carboxylic acid at the C2 position is a key pharmacophoric feature, often acting as a crucial hydrogen bond donor/acceptor or, critically, as a metal-chelating group within enzyme active sites. For instance, in HIV-1 integrase inhibitors, this carboxylate group forms essential coordinate bonds with two magnesium ions (Mg²⁺) required for catalytic activity.[1][2]

The C5 position of the indole ring offers a highly strategic vector for chemical modification. Substituents at this position project into the solvent-exposed region or specific sub-pockets of a target protein, allowing for the fine-tuning of a ligand's pharmacological profile. The electronic nature (electron-donating or -withdrawing), size, and hydrophobicity of the C5 substituent can profoundly influence binding affinity, selectivity, and pharmacokinetic properties. Common starting materials for many synthetic endeavors include 5-hydroxy-, 5-nitro-, and 5-bromoindole-2-carboxylic acids, which serve as versatile handles for further elaboration.[3][4][5]

Caption: General structure of the 5-substituted indole-2-carboxylic acid core.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of 5-substituted indole-2-carboxylic acids can be broadly categorized into two approaches: constructing the indole ring with the C5 substituent already in place, or functionalizing a pre-formed indole scaffold at the C5 position.

Classical Indole Ring Synthesis

Fischer Indole Synthesis: This venerable and reliable method remains a cornerstone for indole synthesis.[6][7] The process involves the acid-catalyzed cyclization of an arylhydrazone. To generate a 5-substituted indole, one begins with a para-substituted phenylhydrazine, which is condensed with a pyruvate derivative (e.g., ethyl pyruvate) to form the necessary hydrazone intermediate. Subsequent treatment with a Brønsted or Lewis acid (such as polyphosphoric acid) induces cyclization to yield the corresponding ethyl 5-substituted-indole-2-carboxylate, which can then be hydrolyzed to the target carboxylic acid.[8][9] The synthesis of 5-nitroindole-2-carboxylic acid is a classic example of this pathway.[9]

Caption: Workflow for the Fischer Indole Synthesis.

Reissert Indole Synthesis: An alternative classical route, the Reissert synthesis begins with an ortho-nitrotoluene derivative.[10][11] Condensation with diethyl oxalate in the presence of a strong base (like potassium ethoxide) forms an ethyl o-nitrophenylpyruvate intermediate.[11] A subsequent reductive cyclization, typically using zinc in acetic acid, simultaneously reduces the nitro group and facilitates ring closure to afford the indole-2-carboxylic acid.[10][11][12]

Modern Approaches: Functionalization of the Indole Ring

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are exceptionally well-suited for modifying the indole nucleus. These methods typically start with a 5-bromoindole-2-carboxylate, which serves as a versatile platform for introducing a wide array of substituents.

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming carbon-carbon bonds. It involves the coupling of the 5-bromoindole derivative with a variety of aryl or heteroaryl boronic acids.[13] The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like potassium carbonate.[13] This strategy allows for the facile creation of libraries of 5-aryl or 5-heteroaryl indole-2-carboxylic acids for SAR studies.[14]

Caption: Workflow for the Suzuki-Miyaura cross-coupling strategy.

Therapeutic Targets and Structure-Activity Relationships (SAR)

The 5-substituted indole-2-carboxylic acid scaffold has been successfully employed to target a diverse range of proteins implicated in various diseases, including viral infections, cancer, and inflammation.

Enzyme Inhibitors

-

HIV-1 Integrase: This is a hallmark target for this class of ligands. The indole nitrogen and the C2-carboxylate form a characteristic chelating triad with two Mg²⁺ ions in the enzyme's active site, which is essential for inhibiting the strand transfer process.[1][2] Structural optimizations have shown that introducing halogenated benzene rings at the C5 or C6 position can establish beneficial π-π stacking interactions with viral DNA, significantly enhancing inhibitory potency.[1][2]

Caption: Chelation of Mg²⁺ ions in the HIV-1 integrase active site.

-

Kinase Inhibitors (EGFR/CDK2): In the pursuit of multi-target cancer therapies, 5-substituted indole derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[8][15] Studies have shown that substituents at the C5 position, such as bromine or a trifluoromethyl group, can significantly impact antiproliferative activity.[8][15] For example, compounds with these electron-withdrawing groups at C5 have demonstrated potent, low nanomolar inhibitory activity against both kinases and various cancer cell lines.[15][16]

-

Cytosolic Phospholipase A₂ (cPLA₂): This enzyme is a key player in the inflammatory cascade. Certain 3-substituted indole-2-carboxylic acid derivatives have shown inhibitory activity against cPLA₂, with the most active compounds possessing IC₅₀ values in the low micromolar range.[17]

Receptor Modulators

-

Cannabinoid Receptor 1 (CB1) Allosteric Modulators: The indole-2-carboxamide scaffold (a close derivative) is a foundation for potent allosteric modulators of the CB1 receptor.[18][19] SAR studies have revealed that a chloro or fluoro group at the C5 position enhances the modulatory potency. These compounds bind to a site topographically distinct from the orthosteric cannabinoid binding site, offering a more nuanced way to modulate receptor signaling.[19]

Quantitative Data and SAR Insights

The strategic modification of the C5 position directly correlates with biological activity. The following table summarizes representative data from the literature, highlighting the impact of different C5 substituents on the potency of these ligands against various targets.

| Target | Parent Scaffold | C5-Substituent (R) | IC₅₀ / GI₅₀ | Reference |

| HIV-1 Integrase | Indole-2-carboxylic acid | H | 32.37 µM | [20] |

| HIV-1 Integrase | Indole-2-carboxylic acid | Optimized Aryl Group | 3.11 µM | [1][20] |

| EGFR | 3-ethyl-indole-2-carboxamide | -CF₃ | 85 nM | [15][16] |

| CDK2 | 3-ethyl-indole-2-carboxamide | -Br | 33 nM | [8][15] |

| Antiproliferative | 3-ethyl-indole-2-carboxamide | -Br | 55 nM (mean) | [15][16] |

| Antiproliferative | 3-ethyl-indole-2-carboxamide | -CF₃ | 49 nM (mean) | [15][16] |

Data synthesized from multiple sources for comparative purposes.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative, field-proven methodologies for the synthesis of key intermediates and final compounds.

Protocol 1: Synthesis of Ethyl 5-Nitro-1H-indole-2-carboxylate via Fischer Indole Synthesis

This protocol is adapted from established procedures for synthesizing the indole core.[1][9]

-

Reaction Setup: To a solution of 4-nitrophenylhydrazine hydrochloride (1.0 equiv) in ethanol, add ethyl pyruvate (1.1 equiv).

-

Hydrazone Formation: Stir the mixture at room temperature for 30-60 minutes until a precipitate (the hydrazone) forms. Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Cyclization: Add the dried hydrazone intermediate to a flask containing polyphosphoric acid (PPA) or another suitable solvent and catalyst system.

-

Heating: Heat the reaction mixture to 85-115 °C for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a suitable base (e.g., sodium carbonate solution) until the pH is approximately 8.[1]

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure ethyl 5-nitro-1H-indole-2-carboxylate.

Protocol 2: Suzuki-Miyaura Coupling of Ethyl 5-Bromo-1H-indole-2-carboxylate

This protocol provides a general method for C-C bond formation at the C5 position.[5][21]

-

Reaction Setup: In a reaction vessel, combine ethyl 5-bromo-1H-indole-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Solvent Addition: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water.[5]

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure anaerobic conditions.

-

Heating: Heat the reaction mixture to 80-110 °C and stir for 2-12 hours, monitoring completion by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the resulting ester via flash column chromatography.

Protocol 3: Alkaline Hydrolysis to the Carboxylic Acid

This is the final step to yield the active carboxylic acid ligand.[5][8]

-

Reaction Setup: Dissolve the ethyl 5-substituted-indole-2-carboxylate intermediate (1.0 equiv) in a mixture of tetrahydrofuran (THF), ethanol, and water.

-

Hydrolysis: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 equiv) and stir the mixture at room temperature for 3-24 hours.

-

Acidification: Once the reaction is complete, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with cold 1N HCl.

-

Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water to remove excess acid, and dry under high vacuum to yield the final 5-substituted indole-2-carboxylic acid.

Conclusion and Future Outlook

The 5-substituted indole-2-carboxylic acid scaffold represents a remarkably fruitful area of research in drug discovery. Its synthetic tractability, combined with the profound influence of the C5 substituent on biological activity, ensures its continued relevance. Future work in this field will likely focus on exploring novel, diverse C5 functionalities to probe new areas of chemical space, developing ligands with polypharmacology (i.e., designed multi-target activity), and applying this versatile core to an even broader range of therapeutic targets. The foundational knowledge and robust synthetic protocols outlined in this guide provide a solid platform for these future innovations.

References

-

3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2. PubMed. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

-

Reissert Indole Synthesis. Cambridge University Press. Available at: [Link]

-

indole-2-carboxylic acid, 1477-50-5. The Good Scents Company. Available at: [Link]

-

Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PMC. Available at: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

-

Scheme 1Synthesis of 5-substituted indole-2-carboxamide derivatives... ResearchGate. Available at: [Link]

-

Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. Available at: [Link]

-

Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PubMed. Available at: [Link]

-

Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PMC. Available at: [Link]

-

β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. MDPI. Available at: [Link]

-

Reissert indole synthesis. Wikipedia. Available at: [Link]

-

Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. Available at: [Link]

- Process for preparation of 5-substituted indole derivatives. Google Patents.

-

(PDF) Reissert Indole Synthesis. ResearchGate. Available at: [Link]

-

Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]

-

Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS Publications. Available at: [Link]

-

Synthesis of some 5-substituted indoles (1992). SciSpace. Available at: [Link]

-

Fischer indole synthesis. Wikipedia. Available at: [Link]

-

5-Hydroxyindole-2-Carboxylic Acid – Highly Pure. Blue Tiger Scientific. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]

-

Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Publishing. Available at: [Link]

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC. Available at: [Link]

- The preparation method of 5-nitroindole-2-carboxylic acid. Google Patents.

-

Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. The University of Aberdeen Research Portal. Available at: [Link]

-

Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. Available at: [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 10. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 17. 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

Thermodynamic Stability and Degradation Kinetics of 5-tert-Butyl-1H-indole-2-carboxylic Acid: A Comprehensive Preclinical Guide

Executive Summary

In the landscape of modern drug discovery, indole-2-carboxylic acid derivatives serve as critical pharmacophores. Specifically, 5-tert-butyl-1H-indole-2-carboxylic acid (5-t-Bu-ICA) has garnered significant interest as a precursor and active moiety in the development of NMDA-glycine site antagonists and EP receptor modulators[1][2]. However, the thermodynamic stability of this molecule is heavily dictated by the synergistic electronic effects of the indole core and the steric bulk of the tert-butyl group.

This whitepaper provides an in-depth analysis of the thermodynamic stability, degradation pathways, and self-validating analytical protocols required to successfully profile and formulate 5-t-Bu-ICA. By understanding the causality behind its physical chemistry—specifically its propensity for thermal decarboxylation and pH-dependent degradation—scientists can engineer robust synthetic routes and stable formulations.

Structural & Thermodynamic Profiling

The Indole-2-Carboxylic Acid Core

The baseline thermodynamic stability of indole-2-carboxylic acids is governed by their crystal lattice energy and molecular self-assembly. In the solid state, these molecules stabilize via epitaxial lamellar structures driven by cyclic OH···O hydrogen-bonded carboxylic dimers[3]. The standard molar enthalpy of formation for the unsubstituted parent compound in the gas phase is approximately −223.6 kJ/mol, indicating a relatively stable aromatic system[4].

However, the carboxylic acid group at the C2 position is thermodynamically labile under specific conditions. Heating the compound above its melting point provides the activation energy necessary to break the C2-C bond, resulting in the extrusion of carbon dioxide (CO₂) and the formation of the corresponding indole[5][6].

Electronic and Steric Impact of the 5-tert-Butyl Group

The addition of a bulky tert-butyl group at the C5 position fundamentally alters the molecule's thermodynamic profile:

-

Crystal Packing: The steric bulk disrupts the tight π-π stacking typically observed in planar indoles, slightly lowering the lattice energy and melting point compared to halogenated analogs.

-

Electronic Effects (Causality of Instability): The tert-butyl group is an electron-donating group via inductive (+I) and hyperconjugative effects. This increases the overall electron density of the indole ring. Because thermal and acidic decarboxylation is initiated by electrophilic protonation at the C3 position, the electron-rich nature of 5-t-Bu-ICA stabilizes the intermediate transition state, thereby lowering the activation energy required for decarboxylation compared to electron-withdrawn derivatives (e.g., 4,6-dichloro-indole-2-carboxylic acid)[1].

Quantitative Thermodynamic Parameters

The following table summarizes the key thermodynamic and physicochemical parameters critical for formulation and handling.

| Parameter | Value / Characteristic | Implication for Development |

| Molecular Weight | 217.26 g/mol [7] | Standard mass for stoichiometric calculations. |

| Solid-State Motif | Cyclic OH···O dimers[3] | Governs crystal stability; disruption by moisture lowers melting point. |

| Primary Thermal Risk | Decarboxylation[5] | Avoid high-temperature processing (e.g., hot-melt extrusion). |

| Solution pH Stability | Optimal at pH 6.0 - 8.0[8] | Acidic pH (<5) drives decarboxylation; Alkaline pH (>8) risks oxidation[8]. |

| Photostability | Sensitive to UV degradation[8] | Requires amber glassware and protection from direct light during storage[8]. |

Mechanistic Pathways of Degradation

To prevent degradation, one must understand its mechanism. The most prominent thermodynamic vulnerability of 5-t-Bu-ICA is decarboxylation.

During synthesis, acidic hydrolysis of the ethyl ester precursor inevitably leads to decarboxylation due to the high temperatures and low pH required. Therefore, robust synthetic protocols strictly utilize basic hydrolysis (e.g., LiOH in THF/water at room temperature) to yield the stable free acid[1].

Fig 1: Mechanistic pathway of thermal and acid-catalyzed decarboxylation of 5-t-Bu-ICA.

Self-Validating Experimental Protocols

To ensure scientific integrity, stability profiling must be treated as a self-validating system where thermal data (solid-state) corroborates kinetic data (solution-state).

Fig 2: Experimental workflow for comprehensive thermodynamic stability profiling.

Protocol 1: Solid-State Thermal Analysis (TGA/DSC)

This protocol determines the exact temperature at which the crystal lattice collapses and decarboxylation initiates.

-

Sample Equilibration: Store 5-t-Bu-ICA solid at -20°C[8]. Prior to analysis, allow the amber vial to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can artificially lower the melting point[8].

-

DSC Preparation: Accurately weigh 2.0–5.0 mg of the compound into a standard aluminum DSC pan and crimp the lid.

-

TGA Preparation: Weigh 5.0–10.0 mg into a platinum crucible.

-

Execution: Run both instruments simultaneously from 25°C to 300°C at a heating rate of 10°C/min under a dry nitrogen purge (50 mL/min).

-

Data Interpretation: The DSC will show a sharp endothermic peak representing the melting point. Immediately following (or overlapping with) the melt, the TGA will show a sharp mass loss corresponding to the molecular weight fraction of CO₂ (~20.2%). The onset temperature of this mass loss defines the absolute thermal limit for pharmaceutical processing.

Protocol 2: Solution Stability and pH-Degradation Kinetics

Because indole rings are susceptible to oxidation and carboxylic acids to pH-dependent shifts, solution stability must be mapped across biological and formulation pH ranges.

-

Stock Preparation: Dissolve 5-t-Bu-ICA in anhydrous DMSO to yield a 10 mM stock solution. Vortex until clear[8].

-

Buffer Matrix: Prepare 50 mM phosphate buffers adjusted to pH 4.0, 7.4, and 9.0.

-

Incubation: Spike the DMSO stock into the respective buffers to achieve a final concentration of 100 µM (ensure final DMSO concentration is ≤1% to prevent solvent-mediated stabilization). Incubate in amber vials at 37°C and 50°C.

-

Sampling & Quenching: Withdraw 100 µL aliquots at

hours. Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile. -

HPLC-UV Analysis: Inject onto a C18 reverse-phase column. Utilize a gradient mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Monitor absorbance at 254 nm.

-

Kinetic Derivation: Plot

versus time. A linear fit indicates pseudo-first-order degradation. Calculate the rate constant (

Conclusion & Formulation Strategy

The thermodynamic stability of 5-tert-butyl-1H-indole-2-carboxylic acid is a delicate balance dictated by its electron-rich indole core and the steric influence of the tert-butyl group. While the solid state is generally stable at room temperature due to robust hydrogen-bonded dimerization, the molecule is highly susceptible to thermal decarboxylation upon melting and pH-driven degradation in solution.

Key Takeaways for Drug Development:

-

Synthesis: Strictly utilize basic hydrolysis (e.g., LiOH) for ester deprotection to avoid acid-catalyzed decarboxylation[1].

-

Storage: Maintain the API as a solid at -20°C, protected from light and moisture[8].

-

Formulation: Aqueous formulations should be buffered strictly between pH 6.0 and 8.0[8]. Avoid high-shear or high-heat processing techniques (like hot-melt extrusion) that approach the compound's decarboxylation onset temperature.

By adhering to these causally-derived guidelines, researchers can mitigate the inherent thermodynamic liabilities of 5-t-Bu-ICA, ensuring high-fidelity data in preclinical assays and stable final drug products.

References

1.[1] Variations of acidic functions at position 2 and substituents at positions 4, 5 and 6 of the indole moiety and their effect on NMDA-glycine site affinity, Texas Tech University Health Sciences Center (ttuhsc.edu). URL: 2.[8] Addressing stability issues of 5-Bromo-1H-indole-2-carboxylic acid in solution, Benchchem. URL: 3.[7] 194490-19-2 | 5-tert-Butyl-1H-indole-2-carboxylic acid, BLD Pharm. URL: 4.[3] Self-assembly of indole-2-carboxylic acid at graphite and gold surfaces, AIP Publishing. URL: 5.[4] Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives, Academia.edu. URL: 6.[5] Indole-2-carboxylic acid, ethyl ester, Organic Syntheses Procedure. URL: 7.[6] The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids, ResearchGate. URL: 8.[2] Patent Application Publication US 2009/0023741 A1 (EP Receptor Antagonists), Googleapis.com. URL:

Sources

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. (PDF) Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives [academia.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. 194490-19-2|5-tert-Butyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Ascendancy of Tert-Butyl Indole Carboxylic Acids: A Technical Guide to Their History, Synthesis, and Application in Drug Discovery

For Immediate Release

A comprehensive technical guide detailing the history, discovery, and multifaceted applications of tert-butyl indole carboxylic acid derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the synthesis, mechanism of action, and structure-activity relationships of this pivotal class of compounds, underscoring their significance in modern medicinal chemistry.

The indole scaffold is a cornerstone in pharmaceutical research, forming the structural basis of numerous natural products and synthetic drugs.[1][2] The introduction of a tert-butyl carboxylate group to the indole core has proven to be a transformative strategy, enhancing the therapeutic potential and enabling the development of novel drug candidates across various disease areas. This guide traces the evolution of tert-butyl indole carboxylic acid derivatives from their early synthetic explorations to their current status as critical components in the drug discovery pipeline.

A Journey Through Time: The Historical Development

The story of tert-butyl indole carboxylic acid derivatives is intrinsically linked to the broader history of indole chemistry, which began with the isolation of indole from indigo dye in 1866.[3] Early synthetic efforts focused on the fundamental indole scaffold. The tert-butyl group, recognized for its utility as a sterically hindering and acid-labile protecting group, gained prominence in organic synthesis in the mid-20th century.[1][2] Its application to indole carboxylic acids marked a significant advancement, allowing for more controlled and regioselective modifications of the indole ring. This strategic protection was crucial in overcoming challenges in complex syntheses, paving the way for the creation of a diverse array of novel derivatives.

The Art of Creation: A Survey of Synthetic Methodologies

The synthesis of tert-butyl indole carboxylic acid derivatives has evolved from classical methods to sophisticated modern techniques. This guide provides a detailed overview of key synthetic strategies, complete with mechanistic insights and experimental protocols.

Foundational Synthesis: Esterification and Indole Ring Formation

The direct esterification of indole carboxylic acids with tert-butanol or its equivalents represents a fundamental approach. Early methods often contended with harsh conditions and limited yields. A significant breakthrough came with the use of reagents like N,N-dimethylformamide di-tert-butyl acetal, which provides a convenient and high-yielding route to various isomeric tert-butyl pyrrole- and indolecarboxylates.[4]

Classic indole syntheses have also been adapted for the preparation of these derivatives:

-